N-[2-(4-methylphenoxy)ethyl]nicotinamide
Description
N-[2-(4-Methylphenoxy)ethyl]nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core substituted with a 2-(4-methylphenoxy)ethyl group. Nicotinamide derivatives are pharmacologically significant due to their role in cellular metabolism and enzyme interactions (e.g., NAD+/NADH pathways). The 4-methylphenoxyethyl moiety may enhance lipophilicity and modulate bioactivity, as seen in similar compounds .
Properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-12-4-6-14(7-5-12)19-10-9-17-15(18)13-3-2-8-16-11-13/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQURYDQOGBCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings
Core Structure Impact :
- Nicotinamide derivatives (e.g., and ) often exhibit enhanced metabolic stability and target specificity compared to acetamide analogs (e.g., ) due to the pyridine ring’s electronic properties .
- Substitution of acetamide with nicotinamide may improve binding to enzymes like phosphodiesterases (PDEs) or kinases .
Substituent Effects: Fluorine: The 4-fluorophenoxy group in 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide increases lipophilicity and metabolic stability, enhancing anti-inflammatory activity . Methyl vs. Propyl: N-[2-(4-Methylphenoxy)ethyl]acetamide and its propyl-substituted analog () demonstrate that larger alkyl groups (e.g., propyl) may reduce solubility but improve receptor affinity . Sulfamoyl and Thiophene: The addition of sulfamoyl and tetrahydrothiophen-3-yloxy groups () introduces enzyme inhibition and anticancer properties, highlighting the role of heterocyclic moieties .
Functional Group Synergy: Compounds combining phenoxyethyl chains with thiophene () or sulfamoyl groups () show multi-target activities, suggesting that this compound could be optimized by introducing similar groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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